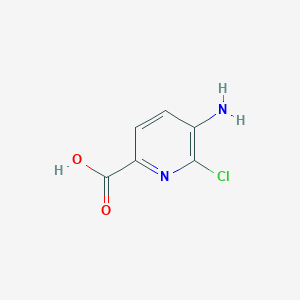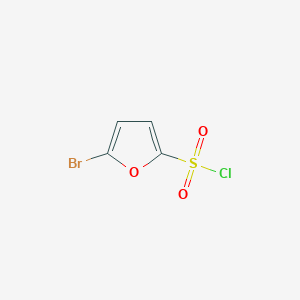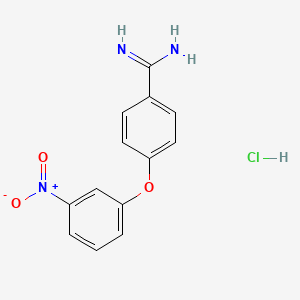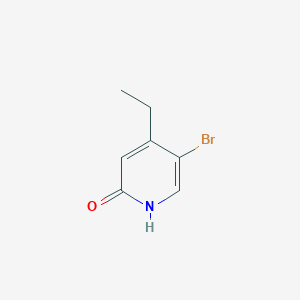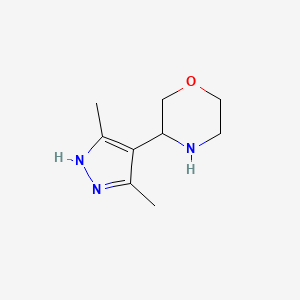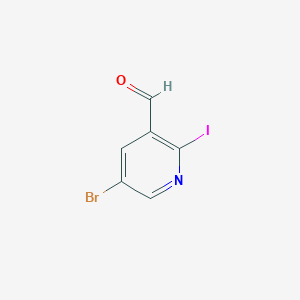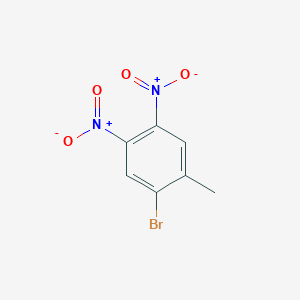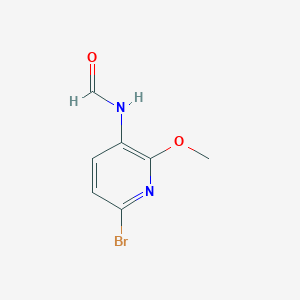
N-(6-bromo-2-methoxypyridin-3-yl)formamide
Vue d'ensemble
Description
N-(6-bromo-2-methoxypyridin-3-yl)formamide is a chemical compound with the molecular formula C7H7BrN2O2 . It is used in various chemical reactions and has a molecular weight of 231.05 .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(6-bromo-2-methoxypyridin-3-yl)formamide include its molecular weight, which is 231.05 . Other properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis Techniques : Studies have explored efficient synthesis techniques for compounds structurally related to N-(6-bromo-2-methoxypyridin-3-yl)formamide. For example, Hirokawa, Horikawa, and Kato (2000) demonstrated the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of a dopamine and serotonin receptor antagonist, showcasing the relevance of similar compounds in synthesizing biologically active molecules (Y. Hirokawa et al., 2000).
Structural Characterization and Tautomerism : The molecular structure and tautomerism of related compounds have been studied extensively. Schlegel, Gund, and Fluder (1982) conducted ab initio calculations on the tautomerism of formamide and related compounds, providing insights into the structural and electronic properties of these molecules (H. Schlegel et al., 1982).
Biological and Medicinal Chemistry
Potential as Radioligands : Gao, Wang, and Zheng (2016) synthesized MK-1064, a compound structurally related to N-(6-bromo-2-methoxypyridin-3-yl)formamide, as a PET radioligand for imaging of orexin-2 receptors. This highlights the potential use of similar compounds in neuroimaging and the study of neurological disorders (Mingzhang Gao et al., 2016).
Antimicrobial Activity : The synthesis and microbiological activity of derivatives of compounds structurally related to N-(6-bromo-2-methoxypyridin-3-yl)formamide have been reported. Miszke, Foks, and colleagues (2008) synthesized derivatives demonstrating notable bacteriostatic or tuberculostatic activity, indicating the potential of such compounds in developing new antimicrobial agents (A. Miszke et al., 2008).
Chemical and Organic Synthesis
- Catalytic Applications : Sawant, Wagh, Bhatte, and Bhanage (2011) described a palladium-catalyzed aminocarbonylation of aryl halides using N-substituted formamides, illustrating the role of formamide derivatives in facilitating complex chemical reactions (Dinesh N Sawant et al., 2011).
Environmental and Green Chemistry
- CO2 Utilization in Synthesis : Liu, Mei, Xu, Song, Liu, and Han (2017) showcased the synthesis of formamides using CO2 as a carbon source, highlighting the environmental benefits of using CO2 in chemical synthesis. This research is pertinent to the development of sustainable and green chemistry practices, including the synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide and its derivatives (Hangyu Liu et al., 2017).
Propriétés
IUPAC Name |
N-(6-bromo-2-methoxypyridin-3-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7-5(9-4-11)2-3-6(8)10-7/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMJHPVHGALCJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-2-methoxypyridin-3-yl)formamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

